2,5-dimethyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
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Description
2,5-dimethyl-N-(5-((2-morpholinoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C15H20N4O3S2 and its molecular weight is 368.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Furan-carboxamide derivatives, including those similar to the compound , have been explored for their potential as inhibitors of lethal H5N1 influenza A viruses. The study highlighted the significant influence of the 2,5-dimethyl-substituted heterocyclic moiety on anti-influenza activity (Yu Yongshi et al., 2017).
- Research on ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate reactions with bases has led to the formation of various furan derivatives, highlighting the chemical versatility and reactivity of such compounds (Yu. O. Remizov et al., 2019).
Antimicrobial and Anti-Inflammatory Applications
- Novel benzodifuranyl, 1,3,5-triazines, and other derivatives derived from similar furan-carboxamide compounds have shown promising anti-inflammatory and analgesic activities. These compounds have been evaluated as cyclooxygenase inhibitors with significant COX-2 selectivity (A. Abu‐Hashem et al., 2020).
- The synthesis of azole derivatives starting from furan-2-carbohydrazide, closely related to the queried compound, has resulted in compounds with noted antimicrobial activities. These compounds were particularly effective against various microorganisms (Serap Başoğlu et al., 2013).
Antitumor Potential
- 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives, which share structural similarities with the compound , have been explored for their antitumor properties. These derivatives have shown potential as superior agents compared to certain reference drugs like 5-fluorouracil and cisplatin (Y. Matiichuk et al., 2020).
Electrophilic Substitution Reactions
- Studies on furan derivatives similar to the queried compound have revealed insights into electrophilic substitution reactions, highlighting their chemical reactivity and potential for creating diverse molecular structures (A. Aleksandrov et al., 2017).
Furan-Based Heterocyclic Compounds
- Furan-based heterocyclic compounds, like the one , have been synthesized and studied for their various biological activities. These activities range from antimicrobial to anti-inflammatory, showcasing the broad potential of such compounds in scientific research (A. Abdelhamid et al., 2019).
Properties
IUPAC Name |
2,5-dimethyl-N-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-10-9-12(11(2)22-10)13(20)16-14-17-18-15(24-14)23-8-5-19-3-6-21-7-4-19/h9H,3-8H2,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJOTCYEZVRICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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